N-(2-Ethylcyclohexyl)-1-methyl-1H-pyrazol-4-amine
Description
N-(2-Ethylcyclohexyl)-1-methyl-1H-pyrazol-4-amine is a pyrazole-derived amine compound characterized by a 1-methylpyrazole core substituted at the 4-position with an amino group linked to a 2-ethylcyclohexyl moiety. This structural motif places it within a broader class of bioactive pyrazole amines, which are frequently explored in medicinal chemistry due to their versatility in interacting with biological targets such as kinases and enzymes.
Properties
Molecular Formula |
C12H21N3 |
|---|---|
Molecular Weight |
207.32 g/mol |
IUPAC Name |
N-(2-ethylcyclohexyl)-1-methylpyrazol-4-amine |
InChI |
InChI=1S/C12H21N3/c1-3-10-6-4-5-7-12(10)14-11-8-13-15(2)9-11/h8-10,12,14H,3-7H2,1-2H3 |
InChI Key |
PHPIOVPZHRGZEN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCCCC1NC2=CN(N=C2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Ethylcyclohexyl)-1-methyl-1H-pyrazol-4-amine can be achieved through various synthetic routes. One common method involves the reaction of 2-ethylcyclohexylamine with 1-methyl-1H-pyrazol-4-carboxylic acid under appropriate reaction conditions. The reaction typically requires the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-(2-Ethylcyclohexyl)-1-methyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The compound can undergo substitution reactions where one or more substituents are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Substitution reactions may involve reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
N-(2-Ethylcyclohexyl)-1-methyl-1H-pyrazol-4-amine has various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-Ethylcyclohexyl)-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of N-(2-Ethylcyclohexyl)-1-methyl-1H-pyrazol-4-amine, along with their synthesis, properties, and biological activities based on the evidence provided:
Key Comparison Points
Structural Diversity and Functional Groups The target compound’s 2-ethylcyclohexyl group distinguishes it from analogs like BIIB06875 (pyrimidine substituent) and the EGFR inhibitor (aryl halide-derived side chain). The primary amine in this compound contrasts with secondary or tertiary amines in analogs (e.g., N-isobutylamine in ), which may alter hydrogen-bonding interactions with biological targets.
Synthetic Approaches Most analogs, including BIIB06875 and the EGFR inhibitor, rely on palladium-catalyzed C–N coupling, a method noted for its efficiency in constructing heterocyclic pharmacophores . The target compound likely follows a similar pathway, though specific details are absent in the evidence.
Biological Activity and Target Selectivity Pyrazole-4-amine derivatives exhibit diverse therapeutic applications: BTK inhibition (autoimmune diseases), EGFR targeting (cancer), and PARP14 modulation (inflammation) . The 2-ethylcyclohexyl group in the target compound may confer unique selectivity, though this requires empirical validation. The target compound’s larger substituent may enhance or hinder such interactions depending on steric compatibility.
Physicochemical Properties The molecular weight of this compound is estimated to exceed 250 g/mol, higher than simpler analogs like (~195 g/mol). This could impact bioavailability, as per Lipinski’s rule of five.
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